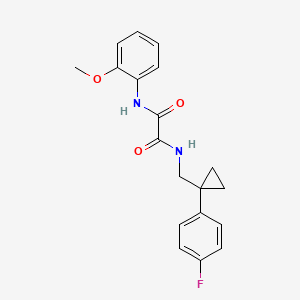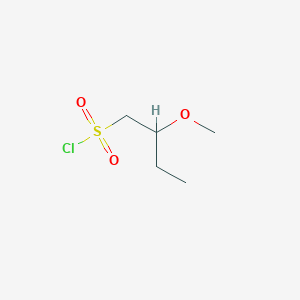
2-Methoxybutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybutane-1-sulfonyl chloride: is an organosulfur compound with the molecular formula C5H11ClO3S . It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sandmeyer Chlorosulfonylation: This method involves the reaction of anilines with DABSO (a stable SO2 surrogate) in the presence of hydrochloric acid and a copper catalyst.
Oxidative Chlorination: Traditional methods involve the oxidative chlorination of thiol precursors using oxidants like sodium hypochlorite (NaClO), hydrogen peroxide (H2O2), or oxone in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production of 2-Methoxybutane-1-sulfonyl chloride typically involves large-scale oxidative chlorination processes, where thiol precursors are oxidized and chlorinated under controlled conditions to produce the desired sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Methoxybutane-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or a sulfoxide under specific conditions.
Oxidation Reactions: The compound can be further oxidized to form sulfonic acids or sulfonates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfides and Sulfoxides: Formed from reduction reactions.
Scientific Research Applications
Chemistry:
Protecting Groups: 2-Methoxybutane-1-sulfonyl chloride is used as a protecting group for amines in organic synthesis.
Intermediate: It serves as an intermediate in the synthesis of various sulfonamide-based compounds.
Biology and Medicine:
Drug Discovery: Sulfonyl chlorides are important in the synthesis of sulfonamide drugs, which have antibacterial and antifungal properties.
Bioconjugation: Used in bioconjugation techniques to attach sulfonyl groups to biomolecules.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Materials Science: Employed in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 2-Methoxybutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene group.
Uniqueness: 2-Methoxybutane-1-sulfonyl chloride is unique due to its specific structure, which includes a methoxy group and a butane chain. This structure imparts distinct reactivity and properties compared to other sulfonyl chlorides. For example, the methoxy group can influence the electron density and steric properties of the compound, affecting its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
2-methoxybutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3S/c1-3-5(9-2)4-10(6,7)8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRURQIBAVZRDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CS(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
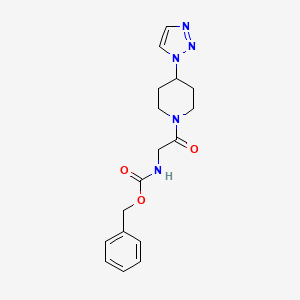
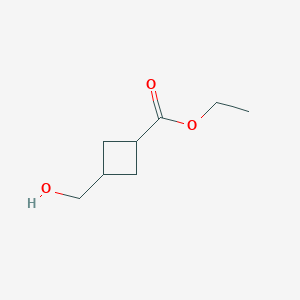
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)
![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)
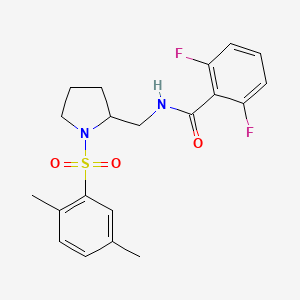
![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)
![1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3019357.png)
![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)
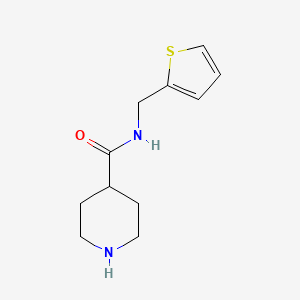
![1-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B3019362.png)
![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine](/img/structure/B3019363.png)
![N-(4-FLUOROPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3019366.png)

